1-Phenoxy-4-phenylphthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenoxy-4-phenylphthalazine is a heterocyclic compound that belongs to the phthalazine family. Phthalazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis. The structure of this compound consists of a phthalazine core with phenoxy and phenyl substituents, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
1-Phenoxy-4-phenylphthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinazolines under specific conditions.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenoxy and phenyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like FeCl3, reducing agents such as Zn-acetic acid, and various halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Phenoxy-4-phenylphthalazine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Phenoxy-4-phenylphthalazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the phthalazine core.
Vergleich Mit ähnlichen Verbindungen
1-Phenoxy-4-phenylphthalazine can be compared with other similar compounds such as:
- 1-(2,6-Diisopropylphenoxy)-4-phenylphthalazine
- 1-(2,6-Dimethylphenoxy)-4-phenylphthalazine
- 1-Butoxy-4-phenylphthalazine
These compounds share a similar phthalazine core but differ in the nature of the substituents. The unique combination of phenoxy and phenyl groups in this compound contributes to its distinct chemical properties and applications.
Eigenschaften
Molekularformel |
C20H14N2O |
---|---|
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
1-phenoxy-4-phenylphthalazine |
InChI |
InChI=1S/C20H14N2O/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(22-21-19)23-16-11-5-2-6-12-16/h1-14H |
InChI-Schlüssel |
PTGXMBPJFXPBQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.